3-Amino-3-(2-aminophenyl)propan-1-ol diHCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O. It is a derivative of propanol, featuring both amino and hydroxyl functional groups. This compound is often used in various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and nitromethane.
Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.
Aldol Condensation: The intermediate undergoes an aldol condensation reaction with formaldehyde to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Reduction: Using a continuous flow hydrogenation reactor for the reduction step.
Automated Aldol Condensation: Employing automated systems for the aldol condensation to maintain precise control over reaction conditions.
Crystallization: The product is crystallized from the reaction mixture and purified by recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino groups can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of 3-(2-aminophenyl)-3-oxopropan-1-ol.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(2-aminophenyl)propan-1-one dihydrochloride: Similar structure but with a ketone group instead of a hydroxyl group.
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: Contains dichloro substituents on the phenyl ring, altering its reactivity and applications.
Uniqueness
3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride is unique due to its combination of amino and hydroxyl groups, which provides versatility in chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in various research fields.
Properties
IUPAC Name |
3-amino-3-(2-aminophenyl)propan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;;/h1-4,9,12H,5-6,10-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTSJQCTRAJTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.